Bis(2-hydroxypropyl) methylenesuccinate
Description
Bis(2-hydroxypropyl) methylene succinate (CAS: 13824-30-1, EC: 237-518-3) is an ester derivative of methylene succinic acid, featuring two 2-hydroxypropyl groups. Its molecular structure comprises a central methylene succinate backbone esterified with 2-hydroxypropyl alcohol, resulting in a compound with hydrophilic (hydroxyl groups) and hydrophobic (alkyl chains) regions.
Properties
CAS No. |
13824-30-1 |
|---|---|
Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
bis(2-hydroxypropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O6/c1-7(11(15)17-6-9(3)13)4-10(14)16-5-8(2)12/h8-9,12-13H,1,4-6H2,2-3H3 |
InChI Key |
QOLRMRIVONNWSS-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
Canonical SMILES |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
Other CAS No. |
52919-42-3 13824-30-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Cyclohexyl Succinate Esters
Compound : Bis(2-isopropyl-5-methylcyclohexyl) 2-benzylsuccinate (8) and 2,3-dibenzylsuccinate (9)
- Structural Differences : These compounds feature bulky cyclohexyl and benzyl substituents instead of 2-hydroxypropyl groups.
- Synthesis : Synthesized via alkylation of di-(−)-menthyl succinate with benzyl bromide in THF at −78°C, achieving 89% yield for compound 8.
- Properties : Higher molecular weight and lipophilicity due to aromatic and cyclic substituents, as evidenced by NMR and IR data.
- Applications : Primarily used in stereochemical studies due to their complex diastereomeric ratios (d.r. = 1:1.2).
Functional Group Analog: N-Bis(2-hydroxypropyl)nitrosamine
Compound : N-Bis(2-hydroxypropyl)nitrosamine (CAS: 53609-64-6)
- Structural Differences : Contains a nitrosamine group instead of the ester backbone.
- Applications : Used in laboratory chemical synthesis but restricted in consumer products.
Organometallic Analog: Mercury-Containing 2-Hydroxypropyl Compounds
Examples : Mercury, (3-(alpha-carboxy-m-anisamido)-2-hydroxypropyl)hydroxy-* (CAS: 63868-96-2)
- Structural Differences : Mercury atoms bound to 2-hydroxypropyl and aromatic groups.
- Toxicity : Highly toxic due to mercury content, limiting applications to specialized industrial processes.
- Regulatory Status : Strictly regulated under environmental and occupational safety guidelines.
Pharmaceutical Succinate Esters
Compound: (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2S,3S)-2,3-dihydroxysuccinate
- Structural Differences : Contains a benzoate group and a chiral succinate backbone.
- Applications : Used as a high-purity reference standard in pharmaceutical QC (e.g., Silodosin production).
- Regulatory Compliance : Meets USP, EMA, JP, and BP standards, with detailed structural elucidation reports.
Industrial Functional Analog: Hexamethylene Diisocyanate
Compound : 1,6-diisocyanatohexane (CAS: 822-06-0)
- Functional Differences : Features isocyanate groups instead of esters.
- Applications: Key monomer in polyurethane production for adhesives and coatings.
- Safety : Respiratory irritant, requiring stringent handling protocols.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Key Functional Groups | Applications | Safety Notes |
|---|---|---|---|---|
| Bis(2-hydroxypropyl) methylene succinate | 13824-30-1 | Ester, hydroxyl | Polymer additives (inferred) | Data unavailable |
| Bis(2-isopropyl-5-methylcyclohexyl) succinate derivatives | N/A | Ester, benzyl, cyclohexyl | Stereochemical research | Low hazard (non-reactive esters) |
| N-Bis(2-hydroxypropyl)nitrosamine | 53609-64-6 | Nitrosamine, hydroxyl | Laboratory synthesis | Carcinogenic |
| Mercury-2-hydroxypropyl compounds | 63868-96-2 | Mercury, hydroxyl | Specialized industrial | Highly toxic |
| Pharmaceutical succinate ester | N/A | Benzoate, dihydroxysuccinate | Pharmaceutical QC | High-purity, non-hazardous |
| Hexamethylene diisocyanate | 822-06-0 | Isocyanate | Polyurethane production | Respiratory irritant |
Research Findings
- Synthetic Methods : Cyclohexyl succinate derivatives are synthesized via low-temperature alkylation, achieving high yields (89%) and characterized by NMR/IR .
- Safety Profiles : Nitrosamines and mercury compounds exhibit significant toxicity, necessitating strict regulatory controls .
- Analytical Applications : Succinate esters with chiral centers are critical in pharmaceutical validation, emphasizing purity and structural accuracy .
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